molecular formula C20H14N2O B11834312 2-(Naphthalen-2-yl)quinoline-8-carboxamide CAS No. 655222-66-5

2-(Naphthalen-2-yl)quinoline-8-carboxamide

Cat. No.: B11834312
CAS No.: 655222-66-5
M. Wt: 298.3 g/mol
InChI Key: VEERRRODJHYYGW-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)quinoline-8-carboxamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)quinoline-8-carboxamide typically involves the reaction of naphthalene-2-amine with quinoline-8-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)quinoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The compound can undergo substitution reactions at the quinoline or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and appropriate electrophiles.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-(Quinolin-8-yl)quinoline-2-carboxamide: Similar structure but with different substitution patterns on the quinoline ring.

    Quinoline-8-carboxylic acid derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

2-(Naphthalen-2-yl)quinoline-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit Pim-1 kinase and induce apoptosis in cancer cells sets it apart from other quinoline derivatives .

Properties

CAS No.

655222-66-5

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

2-naphthalen-2-ylquinoline-8-carboxamide

InChI

InChI=1S/C20H14N2O/c21-20(23)17-7-3-6-14-10-11-18(22-19(14)17)16-9-8-13-4-1-2-5-15(13)12-16/h1-12H,(H2,21,23)

InChI Key

VEERRRODJHYYGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=CC=C4C(=O)N)C=C3

Origin of Product

United States

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